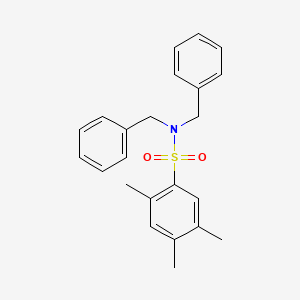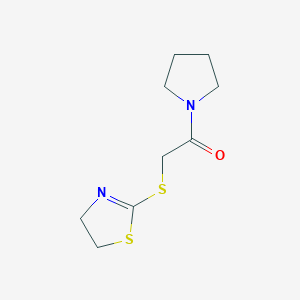
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone, also known as DTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTPE is a thiazoline-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess various biochemical and physiological effects. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to the development of new drugs for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has several advantages and limitations for lab experiments. One advantage of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that it is relatively easy to synthesize using various methods. Another advantage of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that it possesses various biochemical and physiological effects, making it a potential candidate for the development of new drugs. One limitation of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone is that its mechanism of action is not fully understood, which could make it difficult to develop new drugs based on its activity.
Future Directions
There are several future directions for further research on 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone. One direction is to further study its mechanism of action, which could potentially lead to the development of new drugs for the treatment of various diseases. Another direction is to study its potential applications in the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research could be conducted to determine the optimal dosage and administration of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone for its potential applications in various fields.
Synthesis Methods
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone can be synthesized using various methods, including the reaction of 2-aminothiazoline with 2-bromo-1-(1-pyrrolidinyl)ethanone in the presence of a base. Another method involves the reaction of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetic acid with 1-bromo-2-(1-pyrrolidinyl)ethanone in the presence of a base. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone can also be synthesized using other methods, such as the reaction of 2-aminothiazoline with 2-chloro-1-(1-pyrrolidinyl)ethanone in the presence of a base.
Scientific Research Applications
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone has also been studied for its potential applications in the synthesis of new materials, such as polymers and nanoparticles.
properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS2/c12-8(11-4-1-2-5-11)7-14-9-10-3-6-13-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXDILAFABJTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)
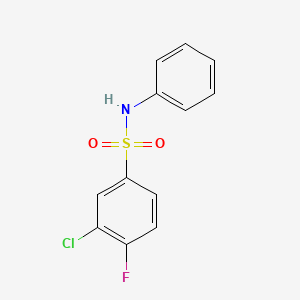

![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
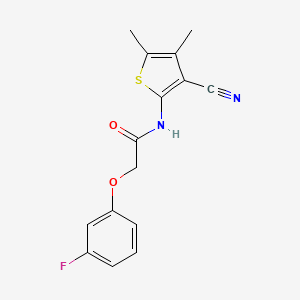
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
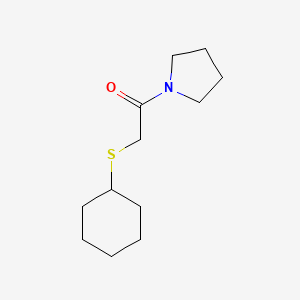
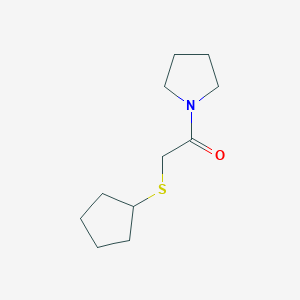
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
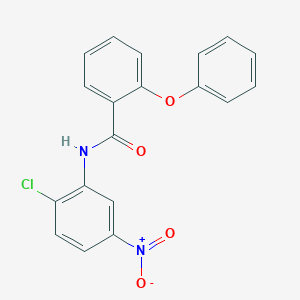
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)

